molecular formula C16H26ClNO2 B1664331 Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride CAS No. 13724-19-1

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride

Cat. No. B1664331
CAS RN: 13724-19-1
M. Wt: 299.83 g/mol
InChI Key: YFPJSQUPJGICQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Pharmacological Activities of Acetophenone Derivatives

Acetophenone derivatives, including the 5'-amino-2'-(octyloxy)- variant, have been extensively studied for their pharmacological activities. Paeonol, a type of acetophenone, and its derivatives have been shown to exhibit a wide range of pharmacological effects. Recent studies have focused on the structure modification of paeonol and the pharmacological activities of its derivatives, highlighting their potential in treating various conditions due to their antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects (Wang et al., 2020).

Industrial Applications of Acetophenone

Acetophenone is not only significant in the pharmaceutical industry but also in various other industrial sectors. It is used in the production of alcohol, aldehydes, resins, esters, fragrances, and as a precursor for other complex compounds. The production methods and environmental considerations regarding the synthesis of acetophenone from ethylbenzene have been reviewed, with a particular emphasis on the use of heterogeneous catalysts for the selective production of acetophenone (Nandanwar et al., 2021).

Potential Therapeutic Applications

FTY720, a derivative structurally similar to acetophenone, has shown promising therapeutic potential. Initially developed as an immunosuppressant, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models. The mechanisms of action of the unphosphorylated form of FTY720, which differ from its immunosuppressive properties, are currently under investigation for their therapeutic potential in cancer therapy (Zhang et al., 2013).

properties

CAS RN

13724-19-1

Product Name

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

(3-acetyl-4-octoxyphenyl)azanium;chloride

InChI

InChI=1S/C16H25NO2.ClH/c1-3-4-5-6-7-8-11-19-16-10-9-14(17)12-15(16)13(2)18;/h9-10,12H,3-8,11,17H2,1-2H3;1H

InChI Key

YFPJSQUPJGICQN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)C.[Cl-]

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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